molecular formula C13H10Cl2N2O3S B7541756 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide

3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B7541756
M. Wt: 345.2 g/mol
InChI Key: KOCIWNLHVNUXNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide, also known as DNTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of nitroaromatic compounds and is known for its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and cancer cell growth. 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide has been found to have both biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide has also been found to modulate the expression of various genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its high potency and specificity towards bacterial and cancer cells. It can be used at low concentrations, making it a cost-effective option for research. However, one of the limitations of using 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide is its potential toxicity towards normal cells. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental subjects.

Future Directions

There are several future directions for the research of 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide. One area of interest is the development of novel 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide derivatives with improved efficacy and safety profiles. Another area of research is the elucidation of the mechanism of action of 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide, which could lead to the identification of new targets for antimicrobial and anticancer therapies. Additionally, the use of 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide in combination with other drugs or therapies could enhance its effectiveness and reduce potential side effects.

Synthesis Methods

The synthesis of 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide involves the reaction of 3,4-dichloro-N-methyl-5-nitrobenzamide with thiophen-2-ylmethanamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide has been extensively used in scientific research due to its antimicrobial and anticancer properties. It has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. 3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide has also been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3S/c1-16(7-9-3-2-4-21-9)13(18)8-5-10(14)12(15)11(6-8)17(19)20/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCIWNLHVNUXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C2=CC(=C(C(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-methyl-5-nitro-N-(thiophen-2-ylmethyl)benzamide

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